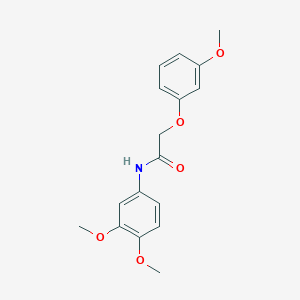
N-cyclopentyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as CX-717, is a novel compound that has gained significant attention in the scientific community due to its potential cognitive enhancing effects. CX-717 belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors, and is believed to enhance neuronal plasticity and improve cognitive function.
作用機序
CX-717 acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and memory formation. By binding to a specific site on the AMPA receptor, CX-717 enhances the receptor's response to glutamate, leading to increased neuronal excitability and synaptic transmission. This, in turn, promotes the strengthening of synaptic connections and the formation of new synapses, which are crucial for learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CX-717 are primarily related to its ability to enhance AMPA receptor function. Studies have shown that CX-717 increases the expression of AMPA receptor subunits and promotes the trafficking of these receptors to the synapse. Additionally, CX-717 has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function.
実験室実験の利点と制限
One of the main advantages of CX-717 for lab experiments is its ability to enhance cognitive function in animal models, which can be useful for studying the neural mechanisms underlying learning and memory. Additionally, CX-717 has a relatively long half-life and can be administered orally, which makes it convenient for use in experiments.
However, there are also limitations to using CX-717 in lab experiments. For example, the effects of CX-717 on cognitive function may vary depending on the specific behavioral task used, and the optimal dose and timing of administration may differ between species and individuals. Additionally, the long-term effects of CX-717 on cognitive function and brain health are not well understood and require further investigation.
将来の方向性
There are several future directions for research on CX-717. One area of interest is the potential use of CX-717 for the treatment of cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the optimal dose and timing of CX-717 administration for cognitive enhancement, as well as the long-term effects of CX-717 on brain health. Finally, the development of more potent and selective ampakines may lead to the discovery of new cognitive enhancers with improved efficacy and safety profiles.
合成法
The synthesis of CX-717 involves the reaction of ethyl 4-chloro-3-oxobutanoate with 3-ethyl-5-methylisoxazole-4-carboxylic acid, followed by the cyclization of the resulting intermediate with cyclopentylmagnesium bromide. The final product is obtained after purification through column chromatography.
科学的研究の応用
CX-717 has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. In animal studies, CX-717 has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and novel object recognition test. In human trials, CX-717 has been tested for its potential to improve cognitive function in healthy volunteers and individuals with cognitive impairment. Results from these studies suggest that CX-717 may improve attention, working memory, and executive function.
特性
IUPAC Name |
N-cyclopentyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-11(8(2)16-14-10)12(15)13-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICLSVYOUNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
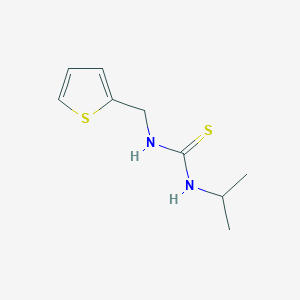
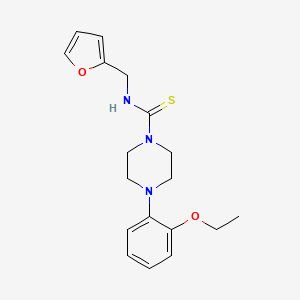
![1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5775073.png)
![N-(5-{[2-(dimethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylacrylamide](/img/structure/B5775078.png)
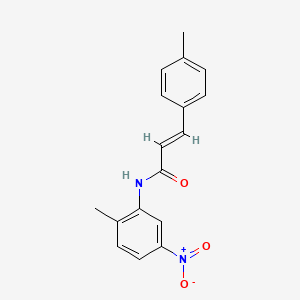
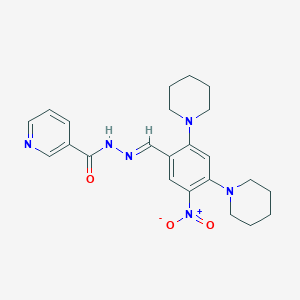
![3-ethyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5775097.png)

